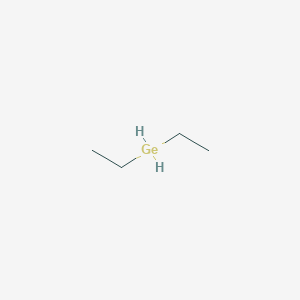

diethylgermane

Descripción

Propiedades

IUPAC Name |

diethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Ge/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNSVPMLJDJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH2]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-46-5 | |

| Record name | Germane, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sodium Borohydride Reduction

In a closed reactor, diethylgermanium dichloride reacts with sodium borohydride (NaBH₄) in ethanol:

Key steps include:

-

Cooling and Reflux : Gaseous diethylgermane and solvent vapors are condensed (−20°C) to reflux excess ethanol.

-

Rectification : Distillation through a packed column removes residual solvents.

-

Adsorption : Molecular sieves or activated alumina adsorb impurities (e.g., borane byproducts).

This method achieves yields of 65–80%, with purity exceeding 95% after adsorption.

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) provides a more vigorous reduction, suitable for large-scale production:

Reaction conditions mirror those of Grignard-derived syntheses, but with higher exothermicity requiring precise temperature control.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for the two primary methods:

| Parameter | Grignard Method | Dichloride Reduction |

|---|---|---|

| Starting Material | GeCl₄ | (C₂H₅)₂GeCl₂ |

| Reaction Time | 8–12 hours | 4–6 hours |

| Yield (%) | 50–70 | 65–80 |

| Purity Post-Purification | 90–93% | 95–98% |

| Scalability | Moderate | High |

The dichloride reduction method outperforms Grignard alkylation in yield and scalability, albeit requiring pre-synthesized (C₂H₅)₂GeCl₂ .

Análisis De Reacciones Químicas

Adsorption and Decomposition on Ge(100) Surfaces

Diethylgermane undergoes adsorption and decomposition on germanium surfaces, critical for epitaxial Ge thin-film growth. Key findings include:

-

Room-temperature adsorption results in surface-bound germanium hydrides and ethyl groups .

-

Thermal decomposition (above room temperature) produces ethylene via β-hydride elimination, confirmed by isotopic labeling .

Comparison with Si(100):

| Surface | Decomposition Pathway | Primary Product | Secondary Pathways |

|---|---|---|---|

| Ge(100) | β-hydride elimination | Ethylene | None observed |

| Si(100) | β- and γ-hydride elimination | Ethylene | Acetylene formation |

This contrast highlights surface-dependent reactivity .

Thermal Decomposition Pathways

Heating this compound induces decomposition into germanium oxides and organic acid vapors. Key data:

| Condition | Temperature Range | Products Identified | Byproducts |

|---|---|---|---|

| Thermal degradation | >25°C | Germanium oxides, organic acids | Hydrogen gas* |

| Alkali exposure | Ambient | Hydrogen gas, organogermanium salts | - |

*Hydrogen release occurs during reactions with alkaline materials .

Stability Notes:

Reactivity with Alkali and Base Materials

This compound reacts with alkaline substances, producing hydrogen gas:

This reaction necessitates caution during handling due to flammability risks .

Stability in Solvents and Monomers

Experimental stability assessments reveal:

| Medium | Solubility | Stability Over Time (25°C) | Degradation Products |

|---|---|---|---|

| Water | Insoluble | Unstable | Hydrated germanium oxides |

| Chloroform | Soluble | Stable (21 days) | None detected |

| Methyl methacrylate | Soluble | Stable (21 days) | None detected |

Stability in organic solvents makes it suitable for deposition processes .

Aplicaciones Científicas De Investigación

Diethylgermane (DEGe) is an organometallic compound with significant applications in various scientific fields, particularly in materials science and chemistry. This article explores its applications, supported by data tables and case studies, while adhering to a comprehensive and authoritative approach.

Thin-Film Deposition

This compound is extensively used in chemical vapor deposition (CVD) processes to produce thin films of germanium and germanium-based alloys. These films are crucial for applications in:

- Semiconductors : Germanium films are integral in the fabrication of high-speed electronic devices.

- Optoelectronics : Thin films are used in photodetectors and solar cells.

Case Study : A study demonstrated that using this compound in CVD led to high-quality germanium films with excellent electrical properties, suitable for next-generation electronic devices .

Photoinitiators in Polymerization

This compound derivatives have been explored as photoinitiators in the polymerization of various vinyl compounds. Specifically, bis(4-methoxybenzoyl)this compound has shown high efficiency in initiating polymerization reactions under UV light.

- Application : This property is exploited in the production of polymers used in coatings, adhesives, and sealants.

Data Table 1: Photopolymerization Efficiency

| Compound | Efficiency (%) | Application Area |

|---|---|---|

| Bis(4-methoxybenzoyl)this compound | 95 | Coatings |

| Other this compound derivatives | Varies | Adhesives, Sealants |

Synthesis of Organogermanium Compounds

This compound serves as a precursor for synthesizing various organogermanium compounds, which are valuable in:

- Catalysis : Used as catalysts in organic reactions.

- Pharmaceuticals : Some organogermanium compounds exhibit biological activity, making them candidates for drug development.

Case Study : Research has indicated that certain organogermanium compounds derived from this compound possess anti-cancer properties, highlighting their potential therapeutic applications .

Material Science

In material science, this compound is used to create advanced materials with tailored properties. Its role as a dopant or additive can enhance the mechanical and thermal properties of composites.

- Application Example : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of diethylgermane involves its ability to act as a precursor for germanium deposition. The compound decomposes on surfaces to form germanium hydrides and ethyl groups, which further decompose to form germanium thin films. This process is crucial for the production of high-quality germanium layers used in semiconductor devices .

Comparación Con Compuestos Similares

Acylphosphine Oxides (APOs)

Example : Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide.

Monoacylgermanes

Tetraacylgermanes

Acylsilanes

- Photochemical Performance :

- Toxicity : Higher than germanium-based initiators, limiting use in medical devices .

Data Tables

Table 1: Photochemical Properties of this compound and Comparators

Table 2: Toxicity and Application Scope

Research Findings and Key Insights

Synthetic Advancements :

- This compound’s reliance on the Corey–Seebach method results in high costs (~30% more than APOs) .

- Tetraacylgermanes, synthesized via a streamlined one-pot approach, offer cost and performance benefits but face stability issues .

Performance Trade-offs: this compound balances low toxicity and rapid curing but is outperformed by tetraacylgermanes in long-wavelength applications . APOs remain dominant in non-medical sectors due to lower costs and higher DC% .

Future Directions: Hybrid systems combining germanium-based initiators with radical-stabilizing monomers (e.g., vinylcyclopropanes) show promise for enhancing curing depth . Solvent-stable germanium derivatives are under development to expand applications in coatings and adhesives .

Actividad Biológica

Diethylgermane, a compound belonging to the organogermanium family, has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its chemical formula and can be represented structurally as follows:

This compound features two ethyl groups attached to a germanium atom, which influences its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a photoinitiator in polymerization reactions. Specifically, bis(4-methoxybenzoyl)this compound (BMDG), a derivative of this compound, has been extensively studied for its efficiency in initiating photopolymerization processes. This reaction is crucial in the development of dental materials and hydrogels used in medical applications .

Photopolymerization Efficiency

BMDG demonstrates significantly higher photopolymerization reactivity compared to traditional photoinitiators like camphorquinone. This enhanced efficiency is largely due to the electron-withdrawing properties of the methoxy groups, which stabilize the radical species generated during the photoinitiation process .

Toxicity Profile

Research indicates that germanium-based compounds, including this compound and its derivatives, exhibit low toxicity levels. In particular, studies have shown that BMDG does not induce gene mutations or significant cellular toxicity, making it a promising candidate for medical applications .

Comparative Toxicity Data

| Compound | Toxicity Level | Mutagenicity | Application Area |

|---|---|---|---|

| This compound | Low | None | Photoinitiator in dental materials |

| Bis(4-methoxybenzoyl)this compound | Very Low | None | Medical hydrogels and composites |

Dental Materials

One notable application of this compound derivatives is in dental materials. BMDG has been incorporated into resin-based composites to enhance their mechanical properties and reduce polymerization shrinkage. Clinical studies have demonstrated that composites using BMDG exhibit improved performance compared to those using conventional initiators .

Tissue Engineering

In tissue engineering, this compound derivatives are utilized for the fabrication of 3D hydrogels that support cell growth and tissue regeneration. The ability of these materials to polymerize rapidly under light exposure allows for precise control over the scaffold structure, which is critical for successful tissue integration .

Q & A

Q. What are the primary methods for synthesizing diethylgermane derivatives, and how do reaction conditions influence yield?

this compound derivatives, such as bis(4-methoxybenzoyl)this compound (Ivocerin®), are synthesized via Corey–Seebach-type reactions. This involves sequential nucleophilic substitution and acylation steps. Key factors include temperature control (typically 0–25°C for intermediate stabilization) and solvent selection (e.g., THF or dichloromethane). Multi-step purification (e.g., column chromatography) is required due to byproduct formation, which reduces scalability .

Q. How does this compound decompose on semiconductor surfaces, and what are the primary reaction products?

On Ge(100) and Si(100) surfaces, this compound undergoes dissociative adsorption, forming surface-bound Ge hydrides and ethyl groups. Upon heating (300–800 K), ethyl groups decompose via β-hydride elimination, producing ethylene (C₂H₄) and hydrogen (H₂). Isotopic labeling (e.g., deuterated ethyl groups) confirms this mechanism. Residual Ge atoms remain on the surface, enabling epitaxial film deposition .

Q. What spectroscopic techniques are critical for characterizing this compound-based photoinitiators?

UV-Vis spectroscopy is essential for determining extinction coefficients (e.g., bisacylgermanes exhibit ε > 300 L mol⁻¹ cm⁻¹ at 395 nm). NMR (¹H, ¹³C, and ⁷³Ge) and FTIR validate structural integrity, while photo-DSC measures polymerization kinetics (e.g., rate constants and conversion efficiency) in photopolymerization studies .

Advanced Research Questions

Q. How can synthetic protocols for this compound derivatives be optimized to reduce purification complexity?

Recent advances focus on one-pot synthesis strategies using sterically hindered bases (e.g., LDA) to minimize side reactions. Computational modeling (DFT) predicts intermediate stability, guiding solvent selection (e.g., toluene for improved solubility). Flow chemistry systems also enhance reproducibility by controlling reaction exothermicity .

Q. What experimental approaches resolve discrepancies in decomposition mechanisms of this compound on Si(100) vs. Ge(100)?

Contradictory studies report α- and β-hydride elimination on Si(100), whereas only β-elimination occurs on Ge(100). Resolving this requires surface-sensitive techniques:

- Temperature-programmed desorption (TPD) identifies desorption products (e.g., ethylene vs. ethane).

- Low-energy electron diffraction (LEED) correlates surface reconstruction with decomposition pathways.

- Density functional theory (DFT) models transition states, revealing Si(100) surface defects as potential α-elimination sites .

Q. How do acyl substituents in this compound derivatives influence photopolymerization efficiency?

Electron-withdrawing groups (e.g., 4-cyanobenzoyl) red-shift absorption spectra, enabling activation under longer wavelengths (λ > 400 nm). Comparative studies using photo-DSC show that bis(4-methoxybenzoyl)this compound achieves >90% monomer conversion in 60 seconds, outperforming monoacylgermanes. Kinetic analysis (Arrhenius plots) links substituent effects to radical generation efficiency .

Q. What strategies improve the stability of this compound-derived photoinitiators in ionic liquid matrices?

Ionic liquid compatibility requires minimizing electron-donor interactions. Studies using bis(4-methoxybenzoyl)this compound in BMImNTf₂ show enhanced stability via:

- Pre-purge cycles (N₂ or Ar) to eliminate dissolved oxygen.

- Co-initiators (e.g., tertiary amines) that scavenge inhibitory radicals. Real-time FTIR monitors oxygen sensitivity, guiding formulation adjustments .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on curing depths of this compound-based composites?

Discrepancies arise from varying light sources (LED vs. laser) and resin compositions. Standardized testing protocols are recommended:

- ISO 4049 for dental composites.

- Beer-Lambert law adjustments to account for matrix opacity. Meta-analyses show bisacylgermanes achieve curing depths of 4–6 mm under 395 nm LED, 2× deeper than acylphosphine oxides .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in surface deposition studies?

Q. How can researchers enhance data transparency in photopolymerization studies?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.